molecular formula C10H9NO3 B1359973 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid CAS No. 1018243-08-7

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Cat. No. B1359973
M. Wt: 191.18 g/mol
InChI Key: VFSXKTOUXOEVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is represented by the SMILES string OC(C(N1CCC2=CC=CC=C12)=O)=O . The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) .

Scientific Research Applications

Synthesis of Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
  • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : The application of indole derivatives as biologically active compounds has shown various biologically vital properties .

Biological Potential of Indole Derivatives

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
  • Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Synthesis of New Compounds with Neuroprotective and Antioxidant Properties

  • Scientific Field : Neurology and Pharmacology
  • Application Summary : 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .
  • Methods of Application : These compounds are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation .
  • Results or Outcomes : The synthesized compounds are expected to have neuroprotective and antioxidant properties .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : These compounds are usually synthesized and then tested against various viruses .
  • Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
  • Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
  • Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
  • Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
  • Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : These compounds are usually synthesized and then tested against various viruses .
  • Results or Outcomes : Some compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Activity

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives have been reported to have anti-inflammatory activities . For example, chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
  • Methods of Application : These compounds are usually synthesized and then tested for their anti-inflammatory activities .
  • Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Antibacterial Activity

  • Scientific Field : Microbiology
  • Application Summary : The derivatives of 1,3-diazole, which is structurally similar to indole, show different biological activities such as antibacterial .
  • Methods of Application : These compounds are usually synthesized and then tested against various bacteria .
  • Results or Outcomes : The antibacterial activity of these compounds has been reported in the literature .

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXKTOUXOEVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649320
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

CAS RN

1018243-08-7
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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